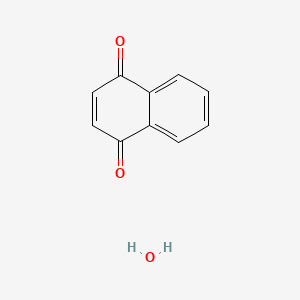
Naphthoquinone monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthoquinone monohydrate is a derivative of naphthoquinone, a naturally occurring organic compound Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring These compounds are known for their vibrant colors and are found in various natural sources, including plants, fungi, and some animals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthoquinone monohydrate typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction is usually carried out in an acidic medium to facilitate the formation of the quinone structure.
Another method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-hydroxy-1,4-naphthoquinone can be achieved using strong acids like sulfuric acid or phosphoric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.
化学反应分析
Types of Reactions
Naphthoquinone monohydrate undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the quinone ring.
Addition: this compound can participate in addition reactions with nucleophiles, forming adducts.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones.
Addition: Formation of naphthoquinone adducts.
科学研究应用
Naphthoquinone monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Studied for its role in cellular redox processes and as a potential tool for studying oxidative stress.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of naphthoquinone monohydrate involves its ability to undergo redox cycling. This process generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell damage or death. In cancer cells, this oxidative stress can trigger apoptosis, making this compound a potential anticancer agent .
This compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways. For example, it can inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair .
相似化合物的比较
Naphthoquinone monohydrate can be compared with other naphthoquinone derivatives such as:
Juglone: Found in walnut trees, known for its antimicrobial and allelopathic properties.
Lawsone: Found in henna, used as a dye and has antimicrobial properties.
Plumbagin: Found in the roots of Plumbago species, known for its anticancer and antimicrobial activities.
属性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
naphthalene-1,4-dione;hydrate |
InChI |
InChI=1S/C10H6O2.H2O/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H;1H2 |
InChI 键 |
DGCRIHAGWAKTDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=O)C=CC(=O)C2=C1.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















